5-Isoquinolinesulfonamide, N-(2-aminoethyl)-N-(2-((3-(4-chlorophenyl)-2-propenyl)amino)ethyl)-

Vue d'ensemble

Description

W 66 is a biochaemical.

Activité Biologique

5-Isoquinolinesulfonamide, N-(2-aminoethyl)-N-(2-((3-(4-chlorophenyl)-2-propenyl)amino)ethyl)-, commonly referred to as H-89, is a compound of significant interest in pharmacological research due to its diverse biological activities. Primarily known as a protein kinase A (PKA) inhibitor, H-89 has been studied for its effects on various cellular processes, including cell growth, apoptosis, and vasodilation.

Chemical Structure

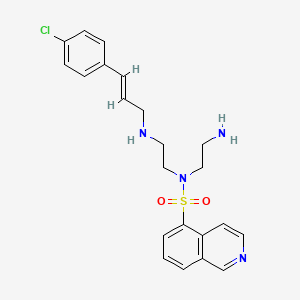

The chemical structure of H-89 can be represented as follows:

This structure includes an isoquinoline moiety, which is essential for its biological activity.

1. Protein Kinase Inhibition

H-89 is primarily recognized for its inhibitory action on PKA. The compound exhibits IC50 values ranging from 80 nM to 2800 nM against various kinases including S6K1, MSK1, and ROCKII . This inhibition plays a crucial role in modulating signaling pathways associated with cell proliferation and survival.

2. Antimicrobial Activity

Recent studies have demonstrated that isoquinoline sulfonamides, including H-89, possess notable antimicrobial properties. In a screening of 352 compounds against E. coli, H-89 was identified with a minimum inhibitory concentration (MIC) of 6.25 µM . Further tests indicated activity against other Gram-negative bacteria such as Klebsiella pneumoniae (MIC of 12.5 µM).

3. Cytotoxic Effects

H-89 has shown potential cytotoxic effects against various cancer cell lines. For instance, it exhibited significant anticancer activity against human solid tumors including lung (A549) and colon (HCT116) carcinoma cells, with IC50 values indicative of effective growth inhibition . The compound also influences cell cycle progression and apoptosis in cancer cells.

4. Vasodilatory Activity

Research has indicated that H-89 derivatives exhibit vasodilatory properties. For example, certain derivatives were found to enhance vascular relaxation in isolated rat aorta tissues . This effect is attributed to the modulation of calcium ion influx and subsequent smooth muscle relaxation.

Case Study 1: Antimicrobial Efficacy

In a study aimed at discovering new antibiotics, H-89 was part of a library screened against E. coli. Results showed that it was one of the most potent compounds identified, suggesting its potential as a lead compound for developing new antimicrobial agents.

Case Study 2: Cancer Cell Line Sensitivity

A comparative analysis of H-89's effects on various cancer cell lines revealed that it significantly induced apoptosis in HCT116 cells while having a lesser effect on non-malignant cells. This selectivity highlights its potential as an anticancer therapeutic agent.

Data Tables

| Biological Activity | IC50 Values (nM) | Target |

|---|---|---|

| PKA Inhibition | 80 - 2800 | Protein Kinase A |

| Antimicrobial Activity | 6.25 | E. coli |

| Cytotoxicity (HCT116 Cells) | Varies | Human Colon Carcinoma |

| Vasodilatory Effect | N/A | Rat Aorta |

Propriétés

IUPAC Name |

N-(2-aminoethyl)-N-[2-[[(E)-3-(4-chlorophenyl)prop-2-enyl]amino]ethyl]isoquinoline-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25ClN4O2S/c23-20-8-6-18(7-9-20)3-2-12-25-14-16-27(15-11-24)30(28,29)22-5-1-4-19-17-26-13-10-21(19)22/h1-10,13,17,25H,11-12,14-16,24H2/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSFZLDPXONYEAS-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)N(CCN)CCNCC=CC3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)N(CCN)CCNC/C=C/C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25ClN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143306-00-7 | |

| Record name | W 66 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143306007 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.